molecular formula C10H15FN2O B1441078 2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol CAS No. 1179629-24-3

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol

Cat. No. B1441078
CAS RN: 1179629-24-3
M. Wt: 198.24 g/mol
InChI Key: VPJJHUUVPAYMMI-UHFFFAOYSA-N
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Description

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol, also known as 2-EFA, is a chemical compound which has a wide range of applications in the scientific research field. It is a small molecule which is structurally similar to other amino-alcohols, and is composed of a nitrogen-containing aromatic ring and an alcohol group. This compound has been studied for its potential to be used as a pharmaceutical drug, as well as for its potential use in laboratory experiments.

Scientific Research Applications

Drug and Gene Delivery Systems

The compound has been utilized in the synthesis of amphiphilic block copolymers for creating nanocarriers capable of co-loading anticancer drugs and nucleic acids . These nanocarriers are designed to deliver their payload directly to cancer cells, potentially improving the efficacy of cancer therapy.

Nanomaterials for Biomedical Applications

Researchers have explored the use of this compound in the development of multifunctional graft copolymers. These copolymers can self-assemble into micelles in aqueous media, which are then used to form micelleplexes through electrostatic interactions with DNA . This has implications for the targeted delivery of drugs and genetic material.

Stimuli-Responsive Polymersomes

The compound is integral in creating polymersomes that respond to pH and temperature changes . These polymersomes can be used as drug delivery systems or nanoreactors, adapting to the physiological conditions of their environment for targeted therapy.

Synthesis of Fluorinated Pyridines

In the field of organic chemistry, the compound contributes to the synthesis of fluorinated pyridines, which are valuable intermediates in pharmaceuticals and agrochemicals . The fluorine atoms significantly alter the chemical properties of these compounds, making them useful in various chemical reactions.

Advanced Polymer Synthesis

The compound aids in the synthesis of advanced polymers with finely tuned properties for specific applications. This includes the creation of biocompatible and biodegradable polymers for various targeted therapies .

Nanotechnology in Cancer Therapy

It’s used in the design of nanocarriers for simultaneous drug and gene delivery, aiming to enhance the treatment of cancer by combining the therapeutic effects of both modalities .

Development of Controlled Polymer Synthesis Techniques

The compound plays a role in the development of controlled polymer synthesis techniques, which allows for the precise design of polymer-based nanocarriers with specific compositions and functionalities .

Design of Multifunctional Nanocarriers

Lastly, it’s involved in the design of multifunctional nanocarriers that can be loaded with a variety of biologically active molecules for different therapeutic approaches .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound .

Mechanism of Action

properties

IUPAC Name

2-(2-amino-N-ethyl-4-fluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJHUUVPAYMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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